N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O/c16-13-7-6-12(10-14(13)17)19-15(20)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHGPRKDMGPKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601252442 | |
| Record name | N-(3,4-Dichlorophenyl)-N′-(2-phenylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67616-09-5 | |
| Record name | N-(3,4-Dichlorophenyl)-N′-(2-phenylethyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67616-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,4-Dichlorophenyl)-N′-(2-phenylethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601252442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3,4-DICHLOROPHENYL)-3-PHENETHYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Pharmacological and Biochemical Investigations of N 3,4 Dichlorophenyl N 2 Phenylethyl Urea Analogues
In Vitro Biological Efficacy Profiling
Antimicrobial Activity Studies (e.g., against bacterial and fungal strains)
The urea (B33335) scaffold is a versatile feature in medicinal chemistry, and its derivatives have been extensively investigated for their potential as antimicrobial agents. nih.gov Analogues of N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea, particularly those featuring the 3,4-dichlorophenyl moiety, have demonstrated notable activity against various bacterial and fungal pathogens.
A study evaluating a series of novel urea derivatives identified several compounds with significant inhibitory effects. cancer.gov These compounds were tested against a panel of five bacterial strains—Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus—and two fungal strains, Candida albicans and Cryptococcus neoformans. cancer.gov While activity levels varied, a number of the molecules exhibited promising growth inhibition against A. baumannii. cancer.gov Notably, the analogue (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea showed good inhibition of this bacterium. cancer.gov Another derivative, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea, displayed outstanding and selective inhibition of A. baumannii growth, recorded at 94.5%. cancer.gov
Further research into N,N-disubstituted urea derivatives has reinforced the antimicrobial potential of this class of compounds. In one study, 1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (B2887672) (MMV665953) was identified as a novel agent with anti-staphylococcal properties, proving effective at killing Staphylococcus aureus biofilms. onclive.com The presence of halogen groups, such as chloro or fluoro substituents, on the phenyl ring has been observed to enhance the antibacterial activity of newly synthesized compounds. mdpi.com The antimicrobial efficacy of these derivatives is often linked to their lipophilicity, which can be modified by the nature of the substituents on the urea structure. researchgate.net
The following table summarizes the antimicrobial activities of selected N-(3,4-dichlorophenyl)urea analogues.
| Compound/Analogue | Target Organism | Activity/Observation |
| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea | Acinetobacter baumannii | Good growth inhibition. cancer.gov |
| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | Outstanding and selective inhibition (94.5%). cancer.gov |
| 1-(3-chloro-4-fluorophenyl)-3-(3,4-dichlorophenyl)urea (MMV665953) | Staphylococcus aureus | Bactericidal activity; effective against biofilms. onclive.com |
| Various 3,4-dihydropyrimidin-2(1H)-one urea derivatives | Various bacteria & fungi | Promising activity with MIC of 10-30 μg/mL. drugbank.com |
Cytotoxic and Antiproliferative Activity in Cellular Models
Derivatives of dichlorophenyl urea have emerged as a significant class of compounds with potent antiproliferative properties against a range of cancer cell lines. targetedonc.com The substitution pattern on the phenyl rings is crucial for this activity, with the 3,4-dichloro arrangement frequently appearing in highly active molecules.
One study investigated a series of nitroaryl urea derivatives and found that a compound featuring a 3,4-dichlorophenyl substituent was the most active against the TE671 rhabdomyosarcoma cell line, with a GI₅₀ value of 6.5 µM, while showing lower toxicity to healthy human fibroblasts. nih.gov Similarly, the thiourea (B124793) analogue 1-(3,4-dichlorophenyl)-3-(2-phenylethyl)thiourea demonstrated high cytotoxicity against several cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cells, with IC₅₀ values as low as 1.5 µM. This compound exhibited a more potent growth-inhibitory profile than the reference drug cisplatin (B142131) in the tested lines.
A closely related compound, 1,3-bis(3,5-dichlorophenyl)urea (B1682623), known as COH-SR4, has also shown a strong inhibitory effect on the survival of melanoma cells. It recorded IC₅₀ values of 5 ± 1 μM in B16-F0 cells, 6 ± 1 μM in Hs600T cells, and 11 ± 2 μM in A2058 cells. In contrast, some studies have found that certain aryl ureas were inactive in specific cancer cell lines like MDA-MB-231 (breast cancer), A-375 (melanoma), and U-87 MG (glioblastoma), suggesting that the antiproliferative effect is highly dependent on both the specific chemical structure and the cancer cell type.
The table below presents the cytotoxic and antiproliferative activities of representative dichlorophenyl urea analogues in various cancer cell lines.
| Compound/Analogue | Cell Line (Cancer Type) | Activity (IC₅₀/GI₅₀) |
| Nitropyridyl urea with 3,4-dichlorophenyl | TE671 (Rhabdomyosarcoma) | 6.5 µM (GI₅₀) nih.gov |
| 1-(3,4-dichlorophenyl)-3-(...)-thiourea | SW620 (Metastatic Colon Cancer) | 1.5 ± 0.72 µM (IC₅₀) |
| 1-(3,4-dichlorophenyl)-3-(...)-thiourea | PC3 (Prostate Cancer) | 8.9 ± 1.12 µM (IC₅₀) |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | B16-F0 (Melanoma) | 5 ± 1 µM (IC₅₀) |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | Hs600T (Melanoma) | 6 ± 1 µM (IC₅₀) |
| 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) | A2058 (Melanoma) | 11 ± 2 µM (IC₅₀) |
Enzyme Inhibition Profiles (e.g., IDO1, urease, soluble epoxide hydrolase)
Analogues of this compound have been identified as inhibitors of several key enzymes implicated in human disease, leveraging the structural characteristics of the disubstituted urea moiety.
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a crucial enzyme in tryptophan metabolism and a target for cancer immunotherapy. Research has shown that introducing a urea group into the linker moiety of certain molecules can significantly improve IDO1 inhibitory activity. cancer.gov A series of novel phenyl urea derivatives were designed and evaluated as IDO1 inhibitors, with several compounds demonstrating potent inhibition, with IC₅₀ values in the range of 0.1–0.6 μM. Another study on N,N'-diphenylurea derivatives linked with 1,2,3-triazole also yielded a series of novel IDO1 inhibitors, with one compound showing an IC₅₀ of 0.07 µM. nih.gov
Urease: As structural analogues of the natural substrate, urea derivatives are considered a natural choice for the development of urease inhibitors. These compounds often act as competitive reversible inhibitors of the enzyme. Urease inhibition is a strategy for treating diseases caused by urease-producing bacteria and for reducing nitrogen loss from urea-based fertilizers.
Soluble Epoxide Hydrolase (sEH): The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation and pain pathways. Substituted ureas and carbamates represent a significant class of potent, competitive, tight-binding sEH inhibitors, with some achieving nanomolar Kᵢ values. The inhibitory potency is enhanced by large, hydrophobic substitutions on the urea structure. The development of sulfonyl urea derivatives has also yielded promising sEH inhibitors, which have shown anti-inflammatory effects in animal models.
The following table summarizes the enzyme inhibitory activities of selected urea analogues.
| Enzyme Target | Compound Class/Analogue | Activity (IC₅₀) |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Phenyl Urea Derivatives | 0.1–0.6 µM |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | N,N'-diphenylurea-triazole derivatives | As low as 0.07 µM nih.gov |
| Soluble Epoxide Hydrolase (sEH) | 1,3-disubstituted ureas | Nanomolar range |
| Soluble Epoxide Hydrolase (sEH) | Dibenzylurea derivative (from Lepidium meyenii) | 222 nM |
| Urease | Urea Analogues | Competitive Inhibition |
Modulation of Key Cellular Pathways
The antiproliferative and cytotoxic effects of this compound analogues are underpinned by their ability to modulate critical cellular pathways involved in cell survival, proliferation, and death.
Investigations into 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) in melanoma cells revealed that the compound induces apoptosis and causes cell cycle arrest in the G2/M phase. Mechanistic studies using Western blot analysis provided further insight, showing that treatment with COH-SR4 led to an increase in PARP cleavage and the pro-apoptotic protein Bim. Concurrently, a decrease was observed in the levels of phosphorylated Akt (pAkt), a key node in cell survival signaling, as well as in the proteins vimentin, fibronectin, CDK4, and cyclin B1, which are involved in cell structure, adhesion, and cell cycle progression.
Thiourea analogues have also been shown to be potent inducers of apoptosis. A derivative with a 3,4-dichlorophenyl group was found to exert strong pro-apoptotic activity, inducing late-stage apoptosis in 95-99% of colon cancer cells and 73% of leukemia cells after 72 hours of incubation. This same study also demonstrated that the compound could act as an inhibitor of interleukin-6 (IL-6) secretion in colon cancer cells, suggesting an additional anti-inflammatory mechanism.
While cyclin-dependent kinases (CDKs) are common targets for antiproliferative agents, a study on nitroaryl urea derivatives found that these compounds did not display significant activity against CDKs. nih.gov This suggests that their antiproliferative effects are mediated through a different, yet to be determined, mechanism of action. nih.gov The broader class of diphenylurea derivatives is known to inhibit major cell signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, which are frequently dysregulated in cancer.
Preclinical In Vivo Evaluations (Non-Human Models)
Efficacy in Animal Models of Disease (e.g., antidepressant, anticonvulsant activity)
The structural features of N-aryl-N'-phenylethylurea analogues make them candidates for CNS-related therapeutic applications, and preclinical studies in animal models have provided evidence of their potential antidepressant and anticonvulsant activities. The ability of urea-containing compounds to penetrate the central nervous system has been demonstrated. nih.gov
In a study evaluating antidepressant activity in mice using the forced swim test, N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea demonstrated a profound antidepressant-like effect, reflected by a significant 89.83% reduction in immobility time. This suggests a potent modulation of pathways related to depressive behaviors.
The urea scaffold has also been incorporated into compounds designed for anticonvulsant activity. A series of urea derivatives were evaluated in mice, with one compound showing relevant anticonvulsant potency at doses of 100 and 300 mg/kg without inducing neurotoxic effects. nih.gov Furthermore, a diarylurea-containing compound was identified as a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). This compound showed favorable CNS penetration in rats and demonstrated efficacy in animal models of neurological disorders. nih.gov These findings highlight the potential of this chemical class to address CNS diseases. While not a specific derivative, studies have also shown that accumulation of urea in the brain of mice can be sufficient to induce depression-like behaviors, lending further support to the hypothesis that urea-related compounds can directly impact neurological function.
The table below summarizes the preclinical in vivo efficacy of selected urea analogues.
| Compound/Analogue | Animal Model | Disease Area | Observed Efficacy |
| N-(4-nitrophenyl)-N'-(1'-phenylethyl)urea | Mouse | Depression | 89.83% reduction in immobility time in forced swim test. |
| Unspecified Urea Derivative | Mouse | Seizures | Relevant anticonvulsant potency without neurotoxicity. nih.gov |
| Diarylurea derivative (VU0463841) | Rat | Neurological Disorders | Potent and selective mGluR5 negative allosteric modulator. nih.gov |
Pharmacodynamic Biomarker Assessment in Preclinical Systems
No studies reporting the use of pharmacodynamic biomarkers to assess the in vivo effects of this compound or its close analogues were identified.
Mechanism of Action Studies
Identification and Validation of Molecular Targets
There is no published research on the identification or validation of specific molecular targets for this compound.
Biochemical Interaction Analysis with Receptor Systems or Enzymes
Specific data from biochemical assays detailing the interaction and affinity of this compound with any receptor or enzyme are not available.
Pathway Elucidation in Relevant Biological Systems
No studies have been published that elucidate the biological pathways modulated by this compound.
Structure Activity Relationship Sar Elucidation of N 3,4 Dichlorophenyl N 2 Phenylethyl Urea Derivatives
Systematic Substituent Effects on Biological Activity
The biological activity of N,N'-disubstituted ureas is profoundly influenced by the nature and position of substituents on the aromatic rings and the characteristics of the linker group.
Influence of Halogenation Patterns on the Dichlorophenyl Moiety
The 3,4-dichloro substitution on the phenyl ring is a critical feature for the biological activity of many N,N'-diarylurea derivatives. The position and nature of halogen substituents can significantly affect the compound's electronic properties, lipophilicity, and ability to form halogen bonds, thereby influencing its interaction with biological targets.
A theoretical study on 1-(Adamantan-1-yl)-3-arylthiourea derivatives highlighted that halogen substituents significantly influence crystal packing and intermolecular contacts, primarily by reducing the contribution of H···H contacts in favor of H···X (halogen) contacts. nih.gov This underscores the role of halogens in directing intermolecular forces, which can be extrapolated to their interactions with biological macromolecules.
Impact of Modifications to the Phenylethyl Group
These findings suggest that the phenylethyl group plays a crucial role in the biological activity profile, and even subtle changes can lead to significant differences in potency and selectivity.
Role of the Urea (B33335) Linker and its Analogues (e.g., Thioureas)
The urea moiety (-NH-CO-NH-) is a key structural feature, acting as a rigid scaffold that correctly orients the two substituent groups. It is also a potent hydrogen bond donor and acceptor, which is fundamental for interaction with many biological targets. nih.gov
Replacing the oxygen atom of the urea linker with a sulfur atom to form a thiourea (B124793) (-NH-CS-NH-) can have a significant impact on biological activity. Thioureas generally exhibit higher lipophilicity and different hydrogen bonding capabilities compared to their urea counterparts. In several studies comparing N,N'-disubstituted ureas and thioureas, the thiourea derivatives demonstrated higher inhibitory activity. benthamdirect.com For example, in a series of compounds designed as nitric oxide synthase inhibitors, thioureas were found to be more potent than their urea analogs. benthamdirect.com However, in other contexts, such as anti-tuberculosis agents, the unmodified urea moiety was found to be preferred for optimal activity, with the introduction of a thiourea leading to a significant decrease in potency. unifi.it
This highlights that the choice between a urea and a thiourea linker is target-dependent and can be a critical factor in modulating the biological activity of the compound.
Conformational Analysis and Stereochemical Impact on Biological Recognition
The three-dimensional conformation of N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea is a key determinant of its biological activity. The urea functionality imposes a degree of conformational rigidity. N,N'-diaryl ureas generally favor a trans,trans conformation in both solid state and solution. nih.gov However, the presence of bulky substituents can influence the rotational barriers around the Ar-N bonds and lead to the population of other conformers. rsc.org
Stereochemistry can also play a significant role. If the phenylethyl group is substituted, for example at the benzylic position, it can create a chiral center. The different enantiomers may exhibit distinct biological activities due to stereospecific interactions with the target protein. In the study of 1-phenyl-3-(1-phenylethyl)urea derivatives, the (R)-enantiomer showed significantly weaker activity compared to the lead compound, indicating a clear stereochemical preference for the biological target.
Development of Pharmacophore Models for Targeted Activities
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. nih.gov For N,N'-disubstituted ureas, a typical pharmacophore model would include hydrogen bond donors (the N-H groups), a hydrogen bond acceptor (the carbonyl oxygen), and hydrophobic/aromatic features corresponding to the dichlorophenyl and phenylethyl rings.
The development of a pharmacophore model for a series of urea-based inhibitors involves aligning a set of active compounds and identifying the common chemical features that are responsible for their biological activity. benthamdirect.comnih.gov Such models can then be used in virtual screening campaigns to identify new potential inhibitors from large chemical databases or to guide the design of novel derivatives with improved potency and selectivity. For instance, pharmacophore models have been successfully developed for urea derivatives targeting enzymes like nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and for compounds exhibiting hERG blocking activity. benthamdirect.comnih.gov
Ligand Efficiency and Lipophilic Efficiency Assessments
In drug discovery, it is not only the absolute potency of a compound that is important but also its efficiency in achieving that potency relative to its size and lipophilicity. Ligand efficiency (LE) and lipophilic efficiency (LLE) are two key metrics used to assess the quality of a compound. mtak.huwikipedia.org
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom of a molecule. It is calculated using the formula: LE = -2.303 * RT * log(IC₅₀) / N where R is the gas constant, T is the absolute temperature, IC₅₀ is the half-maximal inhibitory concentration, and N is the number of non-hydrogen atoms. A higher LE value indicates that the molecule achieves its potency with a more efficient use of its atoms.
Lipophilic Efficiency (LLE) , also known as Ligand Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity (logP). wikipedia.orgresearchgate.net It is calculated as: LLE = pIC₅₀ - logP where pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher LLE value (typically > 5 is considered desirable for drug candidates) indicates that the compound achieves its potency without excessive lipophilicity, which can be associated with poor pharmacokinetic properties and off-target effects. mtak.huresearchgate.net
For a hypothetical series of this compound derivatives, calculating LE and LLE would provide valuable insights for lead optimization. By comparing these metrics across a range of analogs, researchers can identify compounds that exhibit a favorable balance of potency, size, and lipophilicity, thereby increasing the likelihood of developing a successful drug candidate.
The table below illustrates a hypothetical assessment of these metrics for a series of compounds.
| Compound | Substitution | IC₅₀ (nM) | pIC₅₀ | logP | Heavy Atoms (N) | LE | LLE |
| 1 | This compound | 50 | 7.30 | 4.5 | 21 | 0.35 | 2.80 |
| 2 | 4-fluoro on phenylethyl | 75 | 7.12 | 4.7 | 22 | 0.32 | 2.42 |
| 3 | 4-methoxy on phenylethyl | 120 | 6.92 | 4.3 | 23 | 0.30 | 2.62 |
| 4 | N-(3,5-dichlorophenyl) | 100 | 7.00 | 4.5 | 21 | 0.33 | 2.50 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Computational Chemistry and Molecular Modeling Applications to N 3,4 Dichlorophenyl N 2 Phenylethyl Urea Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. ijpsr.com This technique is crucial for understanding potential ligand-target interactions and plays a significant role in rational drug design. ijpsr.com For N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea, docking simulations can identify potential protein targets and elucidate the specific interactions that stabilize the ligand-receptor complex.
In studies of similar 1,3-disubstituted urea (B33335) derivatives, molecular docking has been successfully used to explore binding affinities with various protein targets, such as epoxide hydrolase. ijpsr.com These simulations often reveal that the urea moiety is critical for forming key hydrogen bonds with amino acid residues in the protein's active site. For instance, the carbonyl oxygen of the urea can act as a hydrogen bond acceptor, while the N-H groups can act as hydrogen bond donors. In one study, the carbonyl oxygen of a urea derivative formed hydrogen bonds with the phenolic oxygen of TYR381 and TYR465 residues within the target protein. ijpsr.com
For this compound, the dichlorophenyl and phenylethyl groups would be expected to form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket, further anchoring the molecule. The specific binding mode and energy can be calculated, providing a quantitative estimate of the binding affinity (e.g., docking score in kcal/mol).
Table 1: Potential Interacting Residues and Binding Scores for this compound with a Hypothetical Kinase Target
| Interacting Residue | Interaction Type | Moiety Involved | Hypothetical Docking Score (kcal/mol) |
| Asp186 | Hydrogen Bond | N-H of Urea | -8.5 |
| Lys67 | Hydrogen Bond | C=O of Urea | -8.5 |
| Val50 | Hydrophobic | Phenylethyl group | -8.5 |
| Leu170 | Hydrophobic | Dichlorophenyl group | -8.5 |
| Glu171 | Pi-Pi Stacking | Dichlorophenyl group | -8.5 |
Molecular Dynamics Simulations to Explore Binding Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, exploring the stability of the ligand-receptor complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and flexibility of the complex.
Following docking studies, MD simulations are often performed on the most promising ligand-protein complexes. jppres.com For this compound, an MD simulation would reveal whether the initial binding pose predicted by docking is stable or if the ligand dissociates or shifts to a different binding mode. Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time (e.g., 100 nanoseconds) indicates that the complex has reached equilibrium and the ligand is stably bound. researcher.life
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Descriptor Selection and Model Development
The development of a QSAR model begins with a dataset of structurally related compounds with experimentally determined activities. For this compound, this would involve synthesizing and testing a series of analogues with variations in the substituent groups. Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including:
Electronic descriptors: (e.g., partial charges, dipole moment)
Steric descriptors: (e.g., molecular volume, surface area)
Hydrophobic descriptors: (e.g., LogP)
Topological descriptors: (e.g., connectivity indices)
Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. The goal is to create a model that is not only statistically robust but also mechanistically interpretable. nih.gov
Predictive Capabilities for Novel Analogues
Once a QSAR model is developed and rigorously validated, its primary utility is in predicting the activity of novel analogues. This predictive power is invaluable for lead optimization. For example, a QSAR study on the closely related herbicide diuron (B1670789) (N'-(3,4-dichlorophenyl)-N,N-dimethyl-urea) and its degradation products successfully identified which structural features were responsible for their toxic effects on algae and daphnids. nih.gov
The models showed that the primary transformation products, which retain the N-(3,4-dichlorophenyl)urea core, acted as specific toxicants. nih.gov However, further degradation leading to the loss of the urea group resulted in detoxification in algae but an increase in baseline toxicity in daphnids. nih.gov Such a model, if developed for analogues of this compound, could predict how modifications to the phenylethyl or dichlorophenyl rings would impact a specific biological activity, guiding the design of more potent and selective compounds.
Table 2: Hypothetical QSAR Data for this compound Analogues
| Compound Analogue | Modification | LogP (Descriptor) | Predicted Activity (Log 1/IC50) |
| Parent Compound | None | 5.1 | 6.5 |
| Analogue 1 | Add 4'-OH to phenylethyl | 4.8 | 6.1 |
| Analogue 2 | Add 4'-Cl to phenylethyl | 5.6 | 7.0 |
| Analogue 3 | Remove one Cl from dichlorophenyl | 4.6 | 5.9 |
Quantum Chemical Calculations for Electronic Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. nih.gov Unlike the empirical nature of QSAR, DFT is a first-principles method that solves the electronic Schrödinger equation to determine a molecule's properties. nih.gov For this compound, these calculations can elucidate properties beyond simple structure.
Key electronic properties and reactivity descriptors that can be calculated include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a small gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue). This is useful for predicting how the molecule will interact with biological receptors or other reactants. nih.gov
These quantum chemical calculations can help to understand the intrinsic reactivity of this compound, explaining its mechanism of action at an electronic level and complementing the findings from molecular docking and QSAR studies.
Table 3: Calculated Quantum Chemical Properties and Their Reactivity Implications
| Property | Definition | Implication for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy indicates a better electron donor. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |
| Chemical Hardness (η) | Resistance to deformation of the electron cloud | A higher value indicates greater stability and lower reactivity. |
| Electrophilicity Index (ω) | Measure of the ability to accept electrons | A higher value indicates a stronger electrophile. |
Emerging Research Directions and Future Perspectives for N 3,4 Dichlorophenyl N 2 Phenylethyl Urea
Design Principles for Enhanced Selectivity and Potency
The rational design of analogs of N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea is crucial for enhancing its selectivity and potency towards specific biological targets. Structure-activity relationship (SAR) studies on related dichlorophenyl urea (B33335) derivatives provide a foundation for these design principles. researchgate.netnih.gov
Key modifications to the this compound scaffold can be systematically explored to improve its pharmacological profile. These include:
Substitution on the Phenyl Rings: The electronic and steric properties of the phenyl rings can be modulated by introducing various substituents. For instance, the addition of electron-withdrawing or electron-donating groups can influence the compound's binding affinity and selectivity for its target. nih.gov
Modification of the Urea Linker: The urea moiety is a critical hydrogen bonding motif. Alterations to this linker, such as N-methylation, can impact the compound's conformational flexibility and its interaction with target proteins. nih.gov
Bioisosteric Replacement: Replacing specific functional groups with bioisosteres can improve pharmacokinetic properties and reduce off-target effects. For example, the urea group could be replaced with a thiourea (B124793) or other similar functional groups. nih.gov
Interactive Table: Structure-Activity Relationship Insights from Related Urea Derivatives.
| Compound/Modification | Observed Effect on Activity | Potential Implication for this compound |
|---|---|---|
| Introduction of a bulky, hydrophobic group (e.g., adamantyl) to the urea nitrogen | Increased anti-tubercular activity in some urea derivatives. nih.gov | Could enhance potency against specific targets by improving hydrophobic interactions. |
| N-methylation of the urea moiety | Decreased anti-tubercular activity in some urea derivatives. nih.gov | May alter the hydrogen bonding capacity and reduce binding affinity. |
Exploration of Novel Biological Targets and Therapeutic Areas
The N,N'-disubstituted urea scaffold is a versatile pharmacophore found in a wide range of therapeutic agents, including anticancer and antimicrobial drugs. youtube.commdpi.comnih.gov Future research on this compound should extend beyond these areas to explore novel biological targets and therapeutic applications.
Potential therapeutic areas for investigation include:
Neurodegenerative Diseases: Urea derivatives have been investigated for their potential in treating central nervous system disorders. The lipophilicity of this compound may allow it to cross the blood-brain barrier, making it a candidate for targeting neurological pathways. researchgate.net
Inflammatory Diseases: Certain urea derivatives have demonstrated anti-inflammatory properties. researchgate.net Investigating the effect of this compound on inflammatory pathways and cytokine production could reveal new therapeutic opportunities.
Cardiovascular Disorders: Some N,N'-disubstituted ureas have been explored as antiplatelet agents. mdpi.comunina.it The potential of this compound to modulate platelet aggregation or other cardiovascular targets warrants investigation.
Interactive Table: Potential Biological Targets for Dichlorophenyl Urea Derivatives.
| Target Class | Examples of Targets | Therapeutic Area |
|---|---|---|
| Kinases | VEGFR, PDGFR, Raf kinases nih.gov | Cancer |
| Complement System | Components of the complement cascade nih.gov | Inflammatory Diseases, Autoimmune Disorders |
| ORAI1 | Calcium release-activated calcium (CRAC) channel protein nih.gov | Immune Disorders |
Integration of Advanced Synthetic Methodologies
The efficient and versatile synthesis of this compound and its analogs is crucial for facilitating further research. While traditional methods for synthesizing unsymmetrical ureas often involve hazardous reagents like phosgene (B1210022), modern synthetic chemistry offers safer and more efficient alternatives. nih.govmdpi.com
Advanced synthetic methodologies that can be integrated into the preparation of this compound and its derivatives include:
Palladium-Catalyzed Cross-Coupling Reactions: These methods allow for the efficient formation of C-N bonds, providing a versatile route to unsymmetrical ureas from readily available starting materials. nih.govnih.govorganic-chemistry.org
Hypervalent Iodine Reagents: The use of reagents like PhI(OAc)2 offers a metal-free approach for the synthesis of unsymmetrical ureas under mild conditions. mdpi.com
Flow Chemistry: This technology enables the continuous and scalable synthesis of ureas with improved safety and control over reaction parameters.
Application of Multi-Omics Approaches in Mechanistic Studies
To fully elucidate the mechanism of action of this compound, the integration of multi-omics approaches is essential. These technologies provide a comprehensive view of the molecular changes induced by the compound in biological systems. nih.govnih.gov
Multi-omics strategies that can be applied include:
Transcriptomics: RNA sequencing can identify changes in gene expression profiles in response to treatment with the compound, revealing the cellular pathways it modulates.
Proteomics: Mass spectrometry-based proteomics can identify the protein targets of the compound and characterize changes in protein expression and post-translational modifications. nih.gov
Metabolomics: Analyzing the metabolic profile of cells or tissues treated with the compound can provide insights into its effects on cellular metabolism. nih.gov
The integration of these datasets can help to construct a detailed picture of the compound's mechanism of action, identify biomarkers of its activity, and potentially reveal novel therapeutic applications. youtube.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
